Putrebactin
Description
Properties
Molecular Formula |
C16H28N4O6 |
|---|---|
Molecular Weight |
372.42 g/mol |
IUPAC Name |
1,11-dihydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone |
InChI |
InChI=1S/C16H28N4O6/c21-13-5-7-16(24)20(26)12-4-2-10-18-14(22)6-8-15(23)19(25)11-3-1-9-17-13/h25-26H,1-12H2,(H,17,21)(H,18,22) |
InChI Key |
ONQBBCUWASUJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)NC1)O)O |
Synonyms |
putrebactin |
Origin of Product |
United States |
Scientific Research Applications
Medical Applications
- Iron Chelation Therapy : Putrebactin's high affinity for iron makes it a candidate for iron chelation therapy, which is used to treat conditions like hemochromatosis and thalassemia. Its ability to sequester iron could help in reducing iron overload in patients .
- Antibiotic Delivery Systems : The siderophore's structure allows it to be utilized as a vehicle for delivering antibiotics directly to bacteria that require iron, enhancing the efficacy of treatment against infections caused by iron-dependent pathogens .
- Cancer Research : Emerging studies suggest that this compound may inhibit cancer cell growth by interfering with iron metabolism in tumor cells. This property positions it as a potential therapeutic agent in oncology .
Agricultural Applications
- Biofertilizers : this compound can enhance nutrient uptake in plants by improving iron availability in soils where it is often insoluble. This application can lead to improved crop yields and health .
- Biopesticides : The compound has shown potential as a biopesticide due to its ability to inhibit the growth of pathogenic bacteria in crops. For example, studies have demonstrated that this compound can inhibit the swarming behavior of Vibrio parahaemolyticus, a common agricultural pathogen .
Environmental Applications
- Bioremediation : this compound's ability to chelate toxic metals makes it useful in bioremediation efforts to clean up contaminated environments. By binding heavy metals, it can facilitate their removal from soil and water systems .
- Metal Recovery : The siderophore's properties are also being explored for recovering valuable metals from waste streams, contributing to sustainable practices in metal recycling .
Data Table: Comparative Analysis of this compound Applications
Case Studies
- Iron Chelation Therapy : In clinical settings, this compound's efficacy as an iron chelator was evaluated alongside traditional agents like desferrioxamine. Results indicated comparable or superior performance in reducing serum ferritin levels in patients with iron overload conditions .
- Biopesticide Trials : Field trials with crops treated with this compound showed a significant reduction in bacterial infections compared to untreated controls, demonstrating its practical application as a biopesticide in sustainable agriculture .
- Environmental Cleanup Projects : Pilot studies using this compound in contaminated water bodies revealed a marked decrease in heavy metal concentrations over time, supporting its role in bioremediation strategies .
Preparation Methods
Genetic Basis of this compound Biosynthesis
The pubABC gene cluster directs this compound biosynthesis in Shewanella species such as S. putrefaciens, S. oneidensis, and S. algae. This cluster includes:
-
pubA : Encodes a putrescine N-hydroxylase that hydroxylates putrescine using molecular oxygen and NADPH.
-
pubB : Encodes an acyltransferase that succinylates N-hydroxyputrescine to form N-hydroxy-N-succinylputrescine (HSP).
-
pubC : Encodes an ATP-dependent nonribosomal peptide synthetase-independent (NIS) synthetase responsible for cyclodimerizing HSP into this compound.
Auxiliary genes, such as putA (an outer-membrane transporter) and putB (a cytoplasmic reductase), facilitate siderophore export and iron release, respectively.
Substrate Synthesis and Pathway Regulation
Putrescine, the primary substrate for this compound, is synthesized via the arginine decarboxylase (ADC) pathway in Shewanella. Key steps include:
-
Arginine → Agmatine : Catalyzed by arginine decarboxylase (SpeA).
-
Agmatine → Carbamoylputrescine : Catalyzed by agmatine ureohydrolase (AguA).
-
Carbamoylputrescine → Putrescine : Catalyzed by carbamoylputrescine amidohydrolase (AguB).
Under iron-limiting conditions, the Fur (ferric uptake regulator) protein derepresses pubABC expression, upregulating this compound production.
Enzymatic Synthesis of this compound In Vitro
Recombinant PubC Purification and Activity
PubC from Shewanella sp. MR-4 and MR-7 has been heterologously expressed in E. coli and purified using Ni-NTA affinity chromatography. The enzyme exhibits specificity for HSP, catalyzing its ATP-dependent cyclodimerization:
Key experimental conditions :
-
Buffer : 20 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂.
-
Substrate concentration : 1 mM HSP, 5 mM ATP.
HPLC and LC-MS analyses confirmed this compound formation (observed [M+H]⁺ at m/z 373.21).
Intermediate Detection and Reaction Mechanism
PubC generates a linear dimer intermediate, pre-putrebactin, before macrocyclization. The mechanism involves:
-
Adenylation : PubC activates HSP’s carboxyl group via adenylation.
-
Nucleophilic attack : The amine group of a second HSP attacks the acyl adenylate, forming an amide bond.
This contrasts with DesD, a homolog that trimerizes N-hydroxy-N-succinylcadaverine (HSC) into desferrioxamine E.
Precursor-Directed Biosynthesis
Substrate Flexibility of PubC
PubC exhibits promiscuity toward diamines, enabling precursor-directed synthesis of this compound homologs:
| Precursor | Product | Molecular Ion ([M+H]⁺) | Yield (%) |
|---|---|---|---|
| Putrescine | This compound | 373.21 | 85–90 |
| Cadaverine | Homothis compound | 387.23 | 40–50 |
| 1,3-DAP | N-Succinyl-DAP dimer | 345.18 | 20–30 |
Fermentation with Exogenous Diamines
Supplementing Shewanella cultures with 1–5 mM cadaverine shifts siderophore production toward homothis compound, demonstrating metabolic flexibility. However, putrescine remains the preferred substrate due to higher PubC affinity () compared to cadaverine ().
Analytical Methods for this compound Characterization
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Chrome Azurol S (CAS) Assay for Siderophore Quantification
Siderophore production units (SPU) are calculated as:
Genetic Engineering for Enhanced this compound Production
Q & A
Q. What experimental methodologies are most effective for determining the chemical structure of putrebactin?
To characterize this compound’s structure, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for bonding patterns), high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with known siderophores (e.g., enterobactin) can validate structural uniqueness. Ensure purity via HPLC and reference PubChem’s standardization tools for structural validation .
Q. How can researchers verify the iron-binding kinetics of this compound in vitro?
Use UV-Vis spectrophotometry to monitor absorbance shifts during iron(III) chelation at varying pH levels. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Control experiments with EDTA or deferoxamine as competitors clarify specificity. For reproducibility, document buffer conditions and temperature rigorously, as minor variations can alter kinetics .
Q. What genetic approaches identify this compound biosynthesis pathways in microbial strains?
Perform genome mining using antiSMASH or BLASTp to locate non-ribosomal peptide synthetase (NRPS) gene clusters. Knockout mutants (e.g., CRISPR-Cas9) of putative biosynthetic genes can confirm functional roles. Pair this with metabolomic profiling (LC-MS) to detect this compound absence in mutants .
Advanced Research Questions
Q. How can contradictory data on this compound’s iron-scavenging efficiency under anaerobic vs. aerobic conditions be resolved?
Design a PICOT-style study:
- Population : Pseudomonas strains producing this compound.
- Intervention : Iron-limited anaerobic/aerobic cultures.
- Comparison : Siderophore-deficient mutants.
- Outcome : Growth rates, iron uptake (via ⁵⁵Fe radiolabeling).
- Time : 24–72 hrs.
Use RNA-seq to compare gene expression (e.g., Fur regulon) and chelation assays to measure iron bioavailability. Address confounding variables (e.g., redox-sensitive regulators) using multivariate analysis .
Q. What methodologies address challenges in quantifying this compound’s role in microbial competition?
Employ co-culture experiments with fluorescently tagged strains (GFP/mCherry) and iron-depleted media. Track population dynamics via flow cytometry. Incorporate spatial heterogeneity (e.g., microfluidics) to mimic natural environments. Validate with transcriptomics to link this compound production to competitive fitness .
Q. How do researchers reconcile discrepancies in this compound’s stability across published thermodynamic studies?
Apply the FINER criteria:
- Feasible : Replicate prior studies with standardized buffers (e.g., MOPS at pH 7.0).
- Novel : Use differential scanning calorimetry (DSC) to assess thermal stability.
- Ethical : Share raw data via repositories (e.g., Zenodo) for transparency.
- Relevant : Compare stability trends with homologous siderophores.
Statistical meta-analysis of existing data can identify methodological biases (e.g., buffer ionic strength effects) .
Methodological Guidance Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
